molecular formula C26H23NO B12556334 4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 150781-14-9

4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine

Cat. No.: B12556334
CAS No.: 150781-14-9
M. Wt: 365.5 g/mol
InChI Key: KSRICBUVDAHMBW-UHFFFAOYSA-N
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Description

4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group (-OCH3) at the 4’ position, a methyl group (-CH3) at the 4 position of the phenyl ring, and an amine group (-NH-) linking the phenyl and biphenyl moieties. It is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Mechanism of Action

The mechanism of action of 4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its functional groups. The methoxy and amine groups facilitate electron donation, enhancing the compound’s reactivity in various chemical processes. The biphenyl structure provides rigidity and stability, making it suitable for use in optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its combination of functional groups and biphenyl structure, which confer specific electronic and chemical properties. This makes it highly valuable in the fields of organic electronics and materials science .

Properties

CAS No.

150781-14-9

Molecular Formula

C26H23NO

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-phenylaniline

InChI

InChI=1S/C26H23NO/c1-20-8-14-24(15-9-20)27(23-6-4-3-5-7-23)25-16-10-21(11-17-25)22-12-18-26(28-2)19-13-22/h3-19H,1-2H3

InChI Key

KSRICBUVDAHMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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